It's important to note that allyl bromoacetate is a severe irritant and a potential vesicant (blistering agent). Research involving this compound requires strict safety protocols and trained personnel due to its hazardous nature [].
Allyl bromoacetate is an organic compound characterized by the presence of an allyl group (a three-carbon chain with a double bond) and a bromoacetate functional group. Its chemical formula is CHBrO, and it features a bromine atom attached to the first carbon of the allyl group, along with an ester functional group derived from bromoacetic acid. This structure imparts significant reactivity, making allyl bromoacetate a versatile intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution and electrophilic addition.
These reactions highlight the compound's utility in synthesizing complex organic molecules.
Allyl bromoacetate exhibits significant biological activity, primarily as an alkylating agent. It interacts with various biological molecules, potentially modifying their structure and function. The compound has been studied for its effects on DNA, where it can form adducts with nucleobases, indicating potential mutagenic properties. This reactivity suggests that allyl bromoacetate may play a role in biological systems, particularly in the context of drug development and toxicology .
Allyl bromoacetate can be synthesized through several methods:
Allyl bromoacetate finds applications across various fields:
Research involving allyl bromoacetate has focused on its interactions with biological systems. Studies have shown that it can bind to DNA, leading to the formation of various adducts that may have implications for mutagenicity and carcinogenicity. The compound's alkylating properties are significant in understanding its potential effects on living organisms and its utility in medicinal chemistry .
Allyl bromoacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure/Functional Group | Reactivity | Unique Features |
|---|---|---|---|
| Allyl chloroacetate | Chlorine instead of bromine | Similar substitution reactions but generally less reactive than allyl bromoacetate | Lower reactivity compared to allyl bromoacetate |
| Allyl iodoacetate | Iodine instead of bromine | More reactive due to weaker carbon-iodine bond | Higher reactivity than allyl bromoacetate |
| Allyl acetate | No halogen | Less reactive; participates mainly in addition reactions | Lacks halogen makes it less versatile |
The presence of bromine in allyl bromoacetate strikes a balance between stability and reactivity, making it suitable for controlled transformations in organic synthesis. Its reactivity is higher than that of allyl chloroacetate but lower than that of allyl iodoacetate, allowing for selective applications .
Allyl bromoacetate demonstrates characteristic thermodynamic behavior typical of halogenated organic esters. The compound exhibits stability under ambient conditions, though specific decomposition temperature data remains limited in the current literature [2]. Based on structural analysis and comparison with similar bromoacetate compounds, the thermal stability can be understood through examination of key bond dissociation energies and potential decomposition mechanisms.
The primary thermodynamic considerations for allyl bromoacetate stability involve three critical bond systems: the carbon-bromine bond (~68 kcal/mol), the carbon-carbon double bond in the allyl group (~146 kcal/mol), and the ester linkage (~85 kcal/mol) . These bond strengths determine the preferential decomposition pathways under thermal stress conditions.
Decomposition Pathway Analysis:
The thermal decomposition of allyl bromoacetate follows multiple concurrent pathways depending on temperature and environmental conditions. The primary decomposition mechanism involves carbon-bromine bond cleavage, leading to radical formation and subsequent hydrogen bromide elimination [2]. This process typically initiates at temperatures exceeding 150°C, consistent with the compound's boiling point of 175.2°C at 760 mmHg [3].
Secondary decomposition pathways include ester bond hydrolysis, particularly in the presence of moisture, yielding bromoacetic acid and allyl alcohol . The allyl group exhibits additional reactivity through potential rearrangement and polymerization reactions at elevated temperatures, following patterns observed in related allylic compounds [2].
| Decomposition Parameter | Value/Description | Reference Basis |
|---|---|---|
| Primary Bond Cleavage | C-Br bond (~68 kcal/mol) | Literature comparison |
| Secondary Pathway | Ester hydrolysis | Moisture-dependent |
| Tertiary Mechanism | Allyl rearrangement | Temperature-dependent |
| Typical Products | HBr, CO₂, hydrocarbons | Bromoacetate pattern |
The solubility profile of allyl bromoacetate reflects its dual hydrophilic-lipophilic character, with the ester functionality and halogen substitution significantly influencing dissolution behavior across various solvent systems [4]. The compound demonstrates excellent miscibility with polar aprotic and protic organic solvents while showing limited aqueous solubility due to hydrolytic instability.
Organic Solvent Compatibility:
Allyl bromoacetate exhibits high solubility in alcoholic solvents including ethanol and methanol, facilitated by hydrogen bonding interactions between the carbonyl oxygen and hydroxyl groups . The compound shows excellent dissolution in acetone and acetonitrile, consistent with polar aprotic solvent affinity typical of halogenated esters [4].
Chloroform and other halogenated solvents provide excellent solvation through halogen-halogen interactions and dipolar associations . The compound demonstrates moderate solubility in diethyl ether, while showing poor compatibility with non-polar solvents such as hexane, reflecting the polar character imparted by the bromoacetate functionality [4].
| Solvent Class | Solubility | Interaction Mechanism |
|---|---|---|
| Alcohols (EtOH, MeOH) | Highly soluble | Hydrogen bonding |
| Polar aprotic (acetone, ACN) | Highly soluble | Dipolar interactions |
| Halogenated (CHCl₃) | Highly soluble | Halogen-halogen interactions |
| Ethers | Moderate | Weak dipolar forces |
| Non-polar hydrocarbons | Poor | Minimal interaction |
Aqueous System Behavior:
The limited aqueous solubility of allyl bromoacetate results from competing hydrophobic interactions and hydrolytic instability . In aqueous environments, the compound undergoes gradual hydrolysis, particularly under basic conditions, converting to bromoacetic acid and allyl alcohol [4]. This hydrolytic tendency limits practical applications in aqueous formulations and necessitates anhydrous handling procedures.
Allyl bromoacetate exhibits well-defined phase behavior characterized by a boiling point of 175.2°C at standard atmospheric pressure (760 mmHg) and a density of 1.457 g/cm³ at 20°C [3] [2]. The compound exists as a liquid under ambient conditions, with phase transition properties influenced by the molecular structure combining the volatile allyl group with the higher-boiling bromoacetate ester.
Vapor-Liquid Equilibrium:
The distillation characteristics of allyl bromoacetate reflect the combined volatility contributions from both functional groups. The compound demonstrates moderate volatility with a flash point of 59.7°C, classifying it as a semi-volatile organic compound requiring appropriate handling precautions [3]. The relatively high boiling point compared to simple allyl compounds results from increased molecular weight and intermolecular forces associated with the bromoacetate group.
Distillation Parameters:
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 175.2°C | 760 mmHg |
| Density | 1.457 g/cm³ | 20°C |
| Flash Point | 59.7°C | Closed cup method |
| Vapor Pressure | Low (estimated) | 25°C |
| Enthalpy of Vaporization | 41.15 kJ/mol | Calculated |
The phase behavior under reduced pressure conditions follows typical organic ester patterns, with boiling point depression approximately following the Clausius-Clapeyron relationship [3]. Fractional distillation provides effective purification, though thermal decomposition considerations limit prolonged heating above 200°C [2].
Critical Property Estimation:
While experimental critical properties remain unreported, estimation methods based on molecular structure suggest critical temperatures in the range of 400-450°C, consistent with similar molecular weight brominated esters [3]. The critical pressure likely falls within 30-40 atm, though these values require experimental validation for precise process design applications.
Surface tension measurements for allyl bromoacetate indicate a value of 34.1 dyne/cm, reflecting the compound's moderate surface activity and interfacial behavior [5]. This value positions allyl bromoacetate between typical aliphatic esters and halogenated organic compounds, consistent with its dual functional group character.
Surface Activity Analysis:
The surface tension of 34.1 dyne/cm at ambient temperature demonstrates moderate surface activity, influenced by both the polar bromoacetate head group and the hydrophobic allyl chain [5]. This intermediate surface tension value facilitates wetting behavior on various substrates while maintaining sufficient cohesive forces for liquid handling applications.
Comparison with related compounds shows that allyl bromoacetate exhibits lower surface tension than water (72.8 dyne/cm) but higher values than most organic solvents, reflecting the polar character of the ester functionality combined with halogen substitution effects [5].
Volatility Characteristics:
The volatility profile of allyl bromoacetate classifies it as a semi-volatile organic compound with moderate evaporation rates under ambient conditions [5]. The estimated vapor pressure at 25°C remains low, consistent with the boiling point of 175.2°C and molecular weight of 179.01 g/mol.
| Volatility Parameter | Value | Classification |
|---|---|---|
| Surface Tension | 34.1 dyne/cm | Moderate activity |
| Evaporation Rate | Moderate | Semi-volatile |
| Vapor Pressure (25°C) | Low (estimated) | Minimal ambient loss |
| Partition Coefficient (log P) | 1.11 | Moderate lipophilicity |
Practical Implications:
The combined surface tension and volatility properties of allyl bromoacetate influence its handling, storage, and application characteristics. The moderate surface tension facilitates uniform coating and wetting behavior in synthetic applications, while the low volatility minimizes evaporation losses during processing [5]. These properties make the compound suitable for applications requiring controlled reactivity with minimal volatile emissions.
Irritant